Naphthalen-2-yl diphenyl phosphate
Overview
Description
Naphthalen-2-yl diphenyl phosphate (NDP) is a compound that has been studied for its potential as an antiwear additive in lubricants. It has been compared with other phosphate additives and has shown to effectively reduce friction and wear in steel/steel contacts at elevated temperatures .
Synthesis Analysis
The synthesis of related naphthalene phosphorus compounds has been reported in several studies. For instance, a high-yield synthesis of 1,8-di(phosphinyl)naphthalene and its reference compound has been described, which involves thermal decomposition leading to intramolecular dehydrogenative P-P coupling . Another study reported the preparation of a monoalkylated 1,8-bis(diphenylphosphino)naphthalene by treating diphosphine with 1,8-bis(bromomethyl)naphthalene, leading to unprecedented cyclizations of monophosphonium salts .
Molecular Structure Analysis
The molecular structure of naphthalene phosphorus compounds has been elucidated through various methods, including X-ray crystallography. The structure of 1,8-di(phosphinyl)naphthalene has been determined, revealing a planar naphthalene skeleton with transoid -PH2 groups . The synthesis of 1,8-bis(diphenylphosphino)naphthalene and its X-ray crystal structure have also been reported, showing a rigid chelating diphosphine analogue .
Chemical Reactions Analysis
Chemical reactions involving naphthalene phosphorus compounds include the formation of triphosphenium iodide from 1,8-bis(diphenylphosphino)naphthalene and P2I4 . Additionally, the cleavage of phosphorus-carbon bonds with sodium/naphthalene has been used for the preparation of unsymmetrical diphosphines . Naphthalene-1,8-diylbis(diphenylmethylium) has been used as an organic two-electron oxidant for oxidative self-coupling of N,N-dialkylanilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene phosphorus compounds have been characterized through various spectroscopic techniques. For example, the photophysical characteristics of a naphthalene-1-yl derivative were investigated, showing enhanced photoluminescence when anchored to superparamagnetic nanoparticles . The tribological properties of NDP as an antiwear additive have been evaluated, demonstrating its effectiveness in reducing friction and wear .
Scientific Research Applications
Electronic Spectral Studies
Research on similar compounds such as 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole has led to their use in electronic spectral studies. These compounds, when bound to Fe2O3 nanoparticles, have been characterized and analyzed for their photophysical characteristics using techniques like FT-IR, SEM, and XRD (Karunakaran et al., 2014).
Fluorescent Material Development
Compounds such as 3-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol have been used as luminescent materials. Their fluorescent properties, including large Stokes shifts and high quantum yield, are of interest for applications in material science, particularly in the development of sensors and probes (Zhang et al., 2014).
Metabolism Research
Naphthalen-2-yl diphenyl phosphate, among other organophosphate esters, has been studied for its metabolic pathways in human liver microsomes. This research helps understand the biotransformation and potential environmental impact of these compounds (Li et al., 2021).
Photoluminescence Enhancement
Studies on naphthalene-based compounds like 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole have shown their potential in enhancing photoluminescence when anchored to superparamagnetic nanoparticles. Such research is crucial for developing advanced photoluminescent materials (Jayabharathi et al., 2015).
Energy Transfer in Organic Single Crystals
Research on the energy transfer in organic single crystals involving compounds like naphthalene and diphenyl in diphenyl single crystals has provided insights into the kinetics and mechanisms of energy transfer, which is essential for understanding molecular interactions in solid-state physics (Hirota & Hutchison, 1965).
Electroluminescence in Organic Devices
Compounds like N1-(naphthalen-1-yl)-N1,N4-diphenylnaphthalene-1,4-diamine have been used to create host materials for phosphorescent organic light-emitting diodes. Such materials exhibit high thermal and morphological stability, important for developing efficient electroluminescent devices (Zhang et al., 2015).
Safety And Hazards
The safety information for “Naphthalen-2-yl diphenyl phosphate” indicates that it is a warning substance with hazard statements H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
naphthalen-2-yl diphenyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17O4P/c23-27(24-20-11-3-1-4-12-20,25-21-13-5-2-6-14-21)26-22-16-15-18-9-7-8-10-19(18)17-22/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJUBNHZCFKUKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603367 | |
Record name | Naphthalen-2-yl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl diphenyl phosphate | |
CAS RN |
18872-49-6 | |
Record name | Naphthalen-2-yl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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